
2-Chloro-7-methoxyquinoline
Übersicht
Beschreibung
2-Chloro-7-methoxyquinoline is a chemical compound with the empirical formula C10H8ClNO . It is a solid substance and is used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of 2-Chloro-7-methoxyquinoline involves various chemical reactions. One of the methods includes the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . Another method involves the synthesis from 7-METHOXY-1H-QUINOLIN-2-ONE .Molecular Structure Analysis
The molecular weight of 2-Chloro-7-methoxyquinoline is 193.63 . The InChI code for this compound is 1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10 (11)12-9 (7)6-8/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-7-methoxyquinoline are complex and involve various steps. For instance, the parent compound can be modified by replacing the quinoline moiety with other aromatic systems .Physical And Chemical Properties Analysis
2-Chloro-7-methoxyquinoline is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemosensor for Cadmium Detection 2-Chloro-7-methoxyquinoline derivatives have been found useful in detecting cadmium ions. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound could be beneficial in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Properties Various derivatives of 2-Chloro-7-methoxyquinoline have shown promising antimicrobial properties. For instance, thiazolidinone derivatives synthesized from 2-chloro-7-methoxyquinoline exhibited antibacterial and antifungal activities against different microorganisms. Their structures were confirmed by elemental analysis and spectral data (Rana et al., 2008). Another study synthesized a series of 2-chloroquinolin-3-yl ester derivatives, evaluating them for antimicrobial activities. One derivative was found particularly active against various bacterial and fungal species (Tabassum et al., 2014).
Synthesis of Novel Compounds Research has been conducted on the synthesis of novel compounds using 2-Chloro-7-methoxyquinoline as a starting material. A study described the synthesis of 2-aryl-4-chloro-3-iodoquinolines, which were used to create 2,3-diaryl-4-methoxyquinolines, showcasing the compound’s versatility in chemical synthesis (Mphahlele et al., 2008). Another study synthesized and characterized novel quinoline derivatives with potential for use in measuring biologically relevant thiols (McCaughan et al., 2010).
Luminescence Properties The luminescence properties of 2-Chloro-7-methoxyquinoline derivatives have been explored. One research focused on synthesizing cyano functionalized 6-methoxyquinolin-2-ones, exhibiting distinct fluorescence properties (Enoua et al., 2009).
Cancer Research Compounds derived from 2-Chloro-7-methoxyquinoline have shown potential in cancer research. A novel compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, synthesized from a 2-chloroquinoline derivative, exhibited potent apoptosis-inducing properties and efficacy in cancer models, highlighting its potential in anticancer therapy (Sirisoma et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action:
The primary target of 2-Chloro-7-methoxyquinoline is heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin within the parasite. By inhibiting heme polymerase, the compound disrupts this critical process, leading to the accumulation of toxic heme and ultimately killing the Plasmodium species responsible for malaria infection .
Mode of Action:
When 2-Chloro-7-methoxyquinoline interacts with heme polymerase, it prevents the conversion of heme to hemazoin. As a result, Plasmodium parasites continue to accumulate toxic heme, which is lethal to them. This mode of action specifically targets the parasite’s survival mechanism, making it an effective antimalarial agent .
Biochemical Pathways:
The affected biochemical pathway is related to heme metabolism. By disrupting heme polymerase activity, 2-Chloro-7-methoxyquinoline interferes with the parasite’s ability to detoxify heme. Consequently, the buildup of toxic heme disrupts essential cellular processes within the parasite, leading to its demise .
Pharmacokinetics:
- Impact on Bioavailability : Factors such as food intake and drug interactions can affect its bioavailability .
Result of Action:
At the molecular and cellular levels, the action of 2-Chloro-7-methoxyquinoline disrupts the parasite’s ability to detoxify heme. This disruption leads to oxidative stress, damage to cellular components, and eventual parasite death. Clinically, it results in the effective treatment of malaria infections .
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability:
Eigenschaften
IUPAC Name |
2-chloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOARXBSDMBUBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497229 | |
| Record name | 2-Chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoline | |
CAS RN |
49609-15-6 | |
| Record name | 2-Chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-7-methoxyquinoline in the synthesis of thiazolidinone derivatives and why is this significant?
A: 2-Chloro-7-methoxyquinoline acts as a crucial starting material in the synthesis of thiazolidinone derivatives. [, ] Researchers use it to build complex molecules by attaching it to other chemical entities. Specifically, it reacts with 3-amino-4-(substituted phenyldiazenyl)phenols to form Schiff bases. These Schiff bases then undergo cyclization with thiolactic acid to yield the desired 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]-5-methyl-1,3-thiazolidin-4-one derivatives. []
Q2: How do conventional and microwave-assisted synthesis methods compare when using 2-chloro-7-methoxyquinoline as a starting material?
A: The research on thiazolidinone synthesis using 2-chloro-7-methoxyquinoline explores both conventional and microwave-assisted methods. [] While both approaches successfully yield the target compounds, microwave irradiation offers significant advantages. The study demonstrates that microwave synthesis drastically reduces reaction times, often from hours to minutes, while also improving yields compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis as a greener and more efficient approach in medicinal chemistry, particularly when using 2-chloro-7-methoxyquinoline as a building block.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



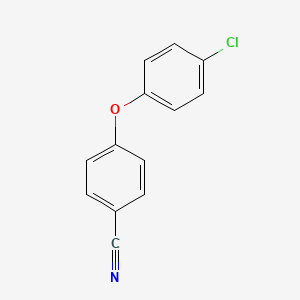

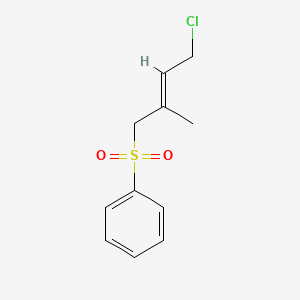
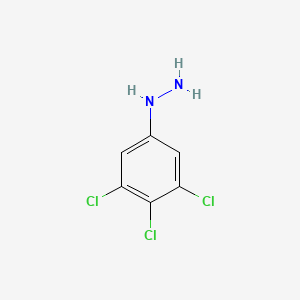
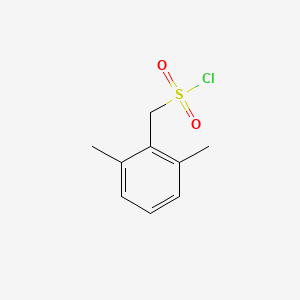

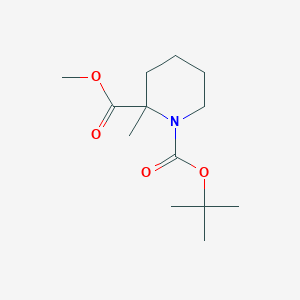
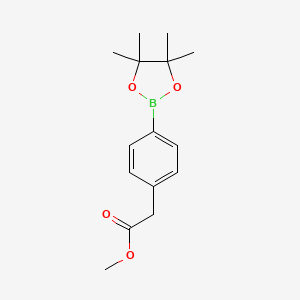
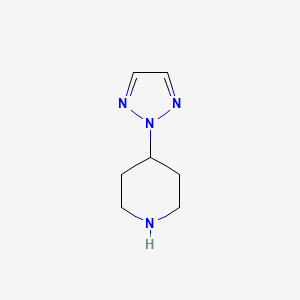

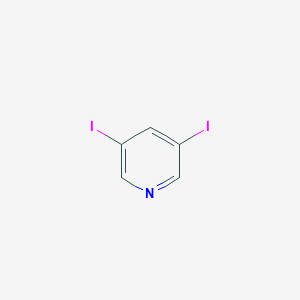
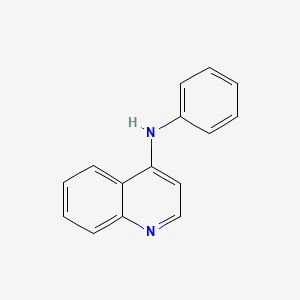
![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
